molecular formula C22H21N3O3 B4665444 7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4665444
M. Wt: 375.4 g/mol
InChI Key: HLTSQWZFEDMPOY-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring system

Properties

IUPAC Name

2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-20-9-8-14(12-21(20)28-2)15-10-18-17(19(26)11-15)13-23-22(25-18)24-16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTSQWZFEDMPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The methoxy and phenylamino groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

    6,7-Dimethoxyquinazolin-4(3H)-one: Known for its use in medicinal chemistry.

    2-Phenylquinazolin-4(3H)-one: Another quinazolinone derivative with potential biological activity.

    3,4-Dimethoxyphenylquinazolin-4(3H)-one: Similar structure with different substitution patterns.

The uniqueness of 7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

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